![molecular formula C69H112O38 B2416676 Platycoside E CAS No. 237068-41-6](/img/structure/B2416676.png)
Platycoside E
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Overview
Description
Platycoside E is a platycodigenin-type saponin isolated from the root of Platycodon grandiflorum. It has haemolytic activity and adjuvant potential. Platycoside E promotes the production of the sera OVA-specific IgG2a and IgG2b antibody in the ovalbumin (OVA)-immunized mice .
Synthesis Analysis
The biosynthetic pathway of triterpenoid saponins in Platycodon grandiflorus has been preliminarily explored . A candidate gene encoding an enzyme involved in converting platycoside E to platycodin D has been identified . The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .Molecular Structure Analysis
Platycosides, including Platycoside E, consist of a pentacyclic triterpenoid aglycone and two sugar moieties . Notably, platycoside E, platycodin D, and platycodin D3 have the same nuclear structure as platycodigenin .Chemical Reactions Analysis
The platycoside substrates were hydrolyzed through the following novel hydrolytic pathways: platycoside E → platycodin D3 → platycodin D → deapiosylated platycodin D → deapiose-xylosylated platycodin D .Physical And Chemical Properties Analysis
The molecular formula of Platycoside E is C69H112O38 and its molecular weight is 1549.6 .Scientific Research Applications
Biotransformation into Deapiose-Xylosylated Platycodin D
Platycoside E can be transformed into Deapiose-Xylosylated Platycodin D by Cytolase PCL5 under High Hydrostatic Pressure . This process improves the production of Deapiose-Xylosylated Platycodin D from Platycoside E . The application of High Hydrostatic Pressure is a potential method for the economical production of platycosides and enzyme-catalyzed biotransformation of functional saponins .
Bioconversion to Platycodin D
Platycoside E can be enzymatically converted to Platycodin D via β-D-glucosidase hydrolysis . This process significantly modifies the compound’s biofunctionality .
Anti-Inflammatory Activity
Platycosides, including Platycoside E, have been found to exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of inflammatory conditions.
Anti-Oxidant Activity
Platycoside E has been associated with anti-oxidant activities . This suggests that it could be used in the prevention of oxidative stress-related diseases.
Antitumor Activity
Research has shown that platycosides, including Platycoside E, have antitumor effects . This indicates potential applications in cancer treatment.
Anti-Obesity Activity
Platycoside E has been linked to anti-obesity effects . This suggests that it could be used in weight management and the treatment of obesity.
Immunoregulatory Effects
Platycosides, including Platycoside E, have been found to have immunoregulatory effects . This suggests potential applications in the regulation of immune responses.
Mechanism of Action
Safety and Hazards
Future Directions
The application of high hydrostatic pressure is a potential method for the economical production of platycosides and enzyme-catalyzed biotransformation of functional saponins . This could lay a foundation for the further development and utilization of Platycodon grandiflorum resources and also provide a theoretical basis for the development of green and organic whitening cosmetics .
properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYJZBVJYXHEK-SNQGWRGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112O38 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1549.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Platycoside E |
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